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For researchers, scientists, and drug development professionals, understanding the kinase

selectivity of small molecule inhibitors is paramount for predicting therapeutic efficacy and

potential off-target effects. This guide provides an objective comparison of two potent JAK2

inhibitors, AZ960 and fedratinib, with a focus on their kinase selectivity profiles, supported by

experimental data and detailed methodologies.

Introduction
Both AZ960 and fedratinib are potent, ATP-competitive inhibitors of Janus kinase 2 (JAK2), a

critical enzyme in the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is a

hallmark of various myeloproliferative neoplasms (MPNs) and other hematological

malignancies, making JAK2 an attractive therapeutic target.[3][4] While both compounds

effectively inhibit JAK2, their selectivity across the broader kinome differs, which can have

significant implications for their clinical application. Fedratinib is a selective oral JAK2 inhibitor

approved for the treatment of intermediate-2 or high-risk myelofibrosis.[5][6] AZ960 is a novel

and potent JAK2 inhibitor that has demonstrated efficacy in preclinical models of hematological

cancers.[1][3]

Kinase Selectivity Profile
The kinase selectivity of AZ960 and fedratinib has been evaluated in various in vitro assays.

The data, summarized below, highlights the inhibitory potency (IC50 and Ki values) against key

kinases.
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Table 1: In Vitro Kinase Inhibition Profile of AZ960
Kinase IC50 (nM) Ki (nM)

Fold Selectivity (vs.
JAK2)

JAK2 <3[1] 0.45[1] 1

JAK3 9[1] - ~3

TrkA >100[1] - >33

Aurora >100[1] - >33

ARK5 >100[1] - >33

Note: AZ960 was profiled against 83 kinases and inhibited 11 of them by more than 50% at a

concentration of 0.1 µM.[7]

Table 2: In Vitro Kinase Inhibition Profile of Fedratinib
Kinase IC50 (nM) Fold Selectivity (vs. JAK2)

JAK2 3[5] 1

JAK2V617F 3[5] 1

JAK1 105[5] 35

JAK3 >1000[5] >334

TYK2 405[5] 135

FLT3 15[5] 5

RET 48[5] 16

Note: No other tested kinase had an IC50 < 50 nM for fedratinib.[5]

Signaling Pathway Inhibition
Both AZ960 and fedratinib exert their therapeutic effects by inhibiting the JAK-STAT signaling

pathway. Upon cytokine binding to its receptor, JAK kinases are activated, leading to the

phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.
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Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription

of target genes involved in cell proliferation, differentiation, and survival. Inhibition of JAK2 by

AZ960 or fedratinib blocks this cascade, leading to reduced STAT phosphorylation and

downstream signaling.
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Figure 1. Inhibition of the JAK-STAT signaling pathway by AZ960 and fedratinib.
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Experimental Protocols
The determination of kinase selectivity is crucial for the characterization of inhibitors. Below are

representative protocols for biochemical and cell-based assays commonly used to evaluate

compounds like AZ960 and fedratinib.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase
Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a

kinase reaction.

Protocol:

Kinase Reaction Setup:

In a 384-well plate, add 2.5 µL of the test compound (AZ960 or fedratinib) at various

concentrations.

Add 5 µL of a 2x kinase/substrate mixture (e.g., recombinant JAK2 and a suitable peptide

substrate).

Initiate the reaction by adding 2.5 µL of a 4x ATP solution.

Incubate at room temperature for 60 minutes.

ATP Depletion:

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and

deplete the remaining ATP.

Incubate at room temperature for 40 minutes.

Signal Generation and Detection:

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP

and generates a luminescent signal via a luciferase reaction.
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Incubate at room temperature for 30-60 minutes.

Measure luminescence using a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to a DMSO

control.

Determine the IC50 value by fitting the data to a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1684624#comparing-the-kinase-selectivity-of-az960-
and-fedratinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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